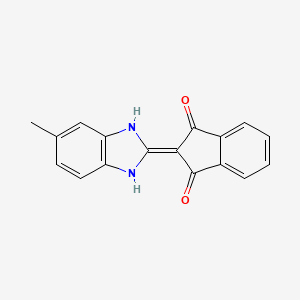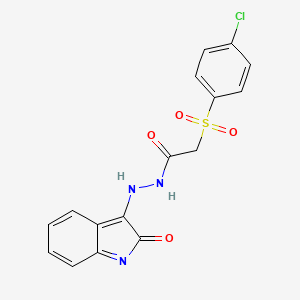
2-(5-methyl-1,3-dihydrobenzimidazol-2-ylidene)indene-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the identifier “2-(5-methyl-1,3-dihydrobenzimidazol-2-ylidene)indene-1,3-dione” is a chemical entity listed in the PubChem database PubChem is a public repository for information on the biological activities of small molecules
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 2-(5-methyl-1,3-dihydrobenzimidazol-2-ylidene)indene-1,3-dione involves specific synthetic routes and reaction conditions. The exact methods can vary, but typically involve a series of chemical reactions that include steps such as alkylation, reduction, and purification. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical synthesis using automated equipment. This process often includes the use of industrial-grade reagents and solvents, as well as advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.
化学反応の分析
Types of Reactions
2-(5-methyl-1,3-dihydrobenzimidazol-2-ylidene)indene-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another and can occur under various conditions depending on the nature of the substituents involved.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions under which these reactions occur can vary widely, but typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and the nature of the starting materials. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may produce reduced derivatives of this compound.
科学的研究の応用
2-(5-methyl-1,3-dihydrobenzimidazol-2-ylidene)indene-1,3-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: It is used in biological assays to study its effects on different biological systems.
Medicine: It has potential therapeutic applications and is studied for its effects on various diseases.
Industry: It is used in the production of various industrial products and as a catalyst in chemical processes.
作用機序
The mechanism of action of 2-(5-methyl-1,3-dihydrobenzimidazol-2-ylidene)indene-1,3-dione involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Similar compounds to 2-(5-methyl-1,3-dihydrobenzimidazol-2-ylidene)indene-1,3-dione include other small molecules with similar chemical structures and properties. These compounds can be identified using databases such as PubChem, which provides information on structurally similar compounds.
Uniqueness
This compound is unique due to its specific chemical structure and properties, which may confer distinct biological activities and applications. Comparing it with similar compounds can help highlight its unique features and potential advantages in various applications.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry Its unique chemical properties and potential biological activities make it an important subject of study in various fields
特性
IUPAC Name |
2-(5-methyl-1,3-dihydrobenzimidazol-2-ylidene)indene-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2/c1-9-6-7-12-13(8-9)19-17(18-12)14-15(20)10-4-2-3-5-11(10)16(14)21/h2-8,18-19H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGCPAKBCRTOHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C3C(=O)C4=CC=CC=C4C3=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)NC(=C3C(=O)C4=CC=CC=C4C3=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[[(6-methoxypyridin-3-yl)amino]methylidene]indene-1,3-dione](/img/structure/B7827941.png)
![2-[anilino(sulfanyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B7827949.png)
![2-[anilino(hydroxy)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B7827951.png)
![(2E)-2-[(3,4-dichloroanilino)-hydroxymethylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B7827958.png)
![2-[(quinolin-8-ylamino)methylidene]indene-1,3-dione](/img/structure/B7827966.png)
![2-[4-[(1,3-dioxoinden-2-ylidene)methylamino]phenyl]acetonitrile](/img/structure/B7827972.png)
![2-[1-[2-chloro-5-(trifluoromethyl)anilino]ethylidene]indene-1,3-dione](/img/structure/B7827980.png)
![2-[[2-fluoro-5-(trifluoromethyl)anilino]methylidene]indene-1,3-dione](/img/structure/B7827996.png)


![2-[(4-bromo-2,5-dimethoxyanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B7828023.png)
![11-phenyl-5H-indeno[1,2-b][1,5]benzodiazepin-12-one](/img/structure/B7828028.png)
![2-[(4-iodoanilino)methylidene]indene-1,3-dione](/img/structure/B7828031.png)
![2-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methylidene]indene-1,3-dione](/img/structure/B7828047.png)
